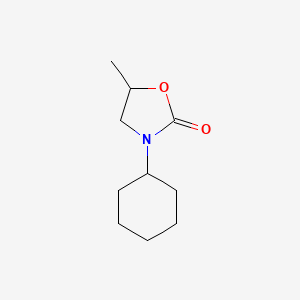
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications in various fields. This compound is characterized by its three phenyl groups attached to a dihydropyrazole ring, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the enantioselective ring-opening of cyclic anhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which allows for high yield and stereoselectivity at room temperature . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall efficiency of the process. The use of chiral catalysts in industrial settings ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other high-precision fields.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential ligand for receptor binding studies. Its unique structure allows for the exploration of various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being studied for its role in drug design, particularly in the development of new pharmaceuticals with specific chiral requirements.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include the modulation of enzyme activity and receptor signaling, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid
- (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl
Uniqueness
Compared to similar compounds, (4S,5R)-1-Methyl-3,4,5-triphenyl-4,5-dihydro-1H-pyrazole stands out due to its three phenyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its unique chiral centers also contribute to its specificity in biological interactions, making it a valuable compound for research and industrial purposes .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90145-16-7 |
|---|---|
Formule moléculaire |
C22H20N2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(3R,4S)-2-methyl-3,4,5-triphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H20N2/c1-24-22(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21(23-24)18-13-7-3-8-14-18/h2-16,20,22H,1H3/t20-,22+/m1/s1 |
Clé InChI |
DXWGLEXALOMXAC-IRLDBZIGSA-N |
SMILES isomérique |
CN1[C@H]([C@@H](C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
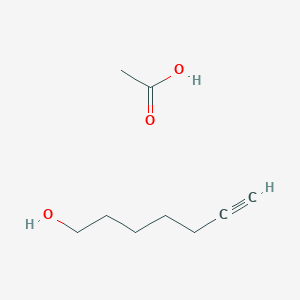

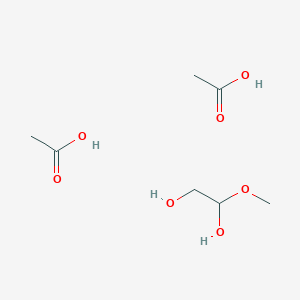
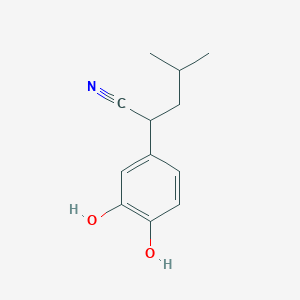

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
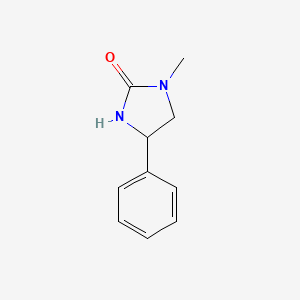
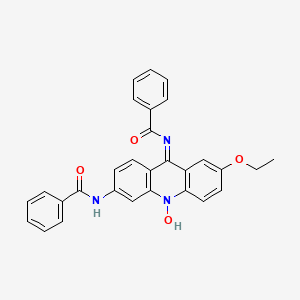
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
